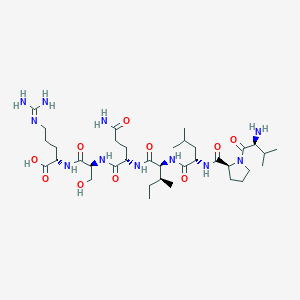
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting group on the amino acid is removed, typically using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS with automated peptide synthesizers. This allows for the efficient and reproducible production of peptides in large quantities.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to form free thiols.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
Chemistry: Used as model compounds to study peptide synthesis and reactions.
Biology: Investigated for their role in cellular processes and signaling pathways.
Medicine: Explored for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of peptides like L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways. The exact mechanism involves binding to these targets through specific interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
類似化合物との比較
Similar Compounds
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-L-ornithine: Similar structure but lacks the diaminomethylidene modification.
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-L-lysine: Contains lysine instead of ornithine.
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-L-arginine: Contains arginine instead of ornithine.
Uniqueness
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene modification on the ornithine residue. This modification can influence the peptide’s properties, such as its binding affinity to molecular targets and its stability.
特性
CAS番号 |
325140-28-1 |
|---|---|
分子式 |
C36H65N11O10 |
分子量 |
812.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H65N11O10/c1-7-20(6)28(46-30(51)23(16-18(2)3)44-32(53)25-11-9-15-47(25)34(55)27(38)19(4)5)33(54)42-21(12-13-26(37)49)29(50)45-24(17-48)31(52)43-22(35(56)57)10-8-14-41-36(39)40/h18-25,27-28,48H,7-17,38H2,1-6H3,(H2,37,49)(H,42,54)(H,43,52)(H,44,53)(H,45,50)(H,46,51)(H,56,57)(H4,39,40,41)/t20-,21-,22-,23-,24-,25-,27-,28-/m0/s1 |
InChIキー |
FUZWSLZDWUEUGV-IOYLNEAKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


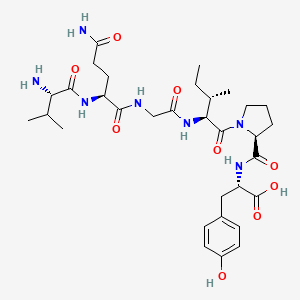
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)


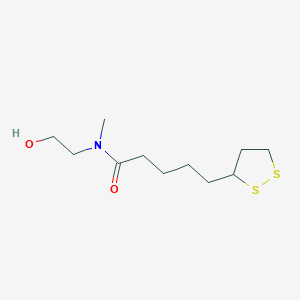
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
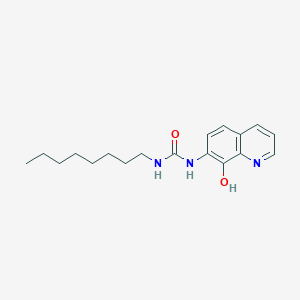
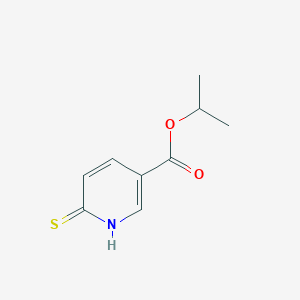

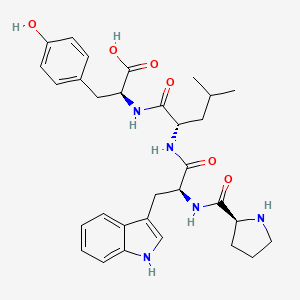
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
